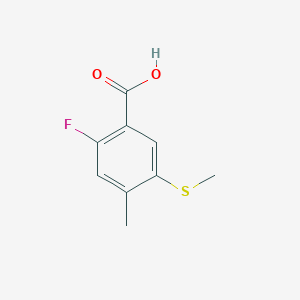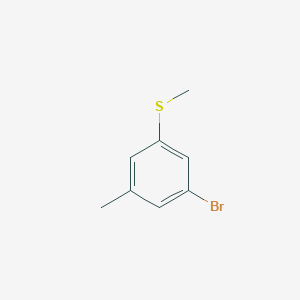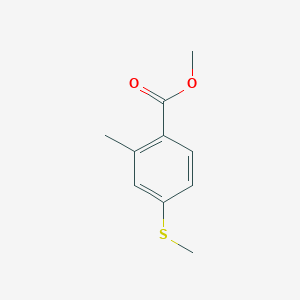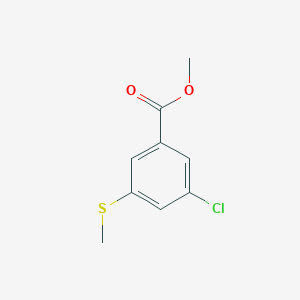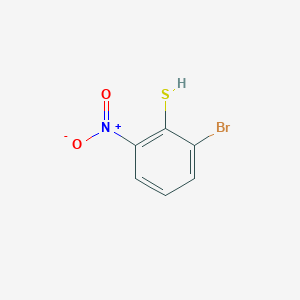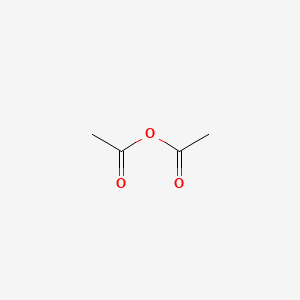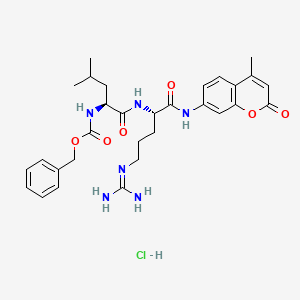![molecular formula C13H7ClF3NO2S B6354992 4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide CAS No. 2088942-38-3](/img/structure/B6354992.png)
4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide, also known as CNPTS, is an organosulfur compound that has been used in various scientific research applications. It is synthesized from 4-chlorophenol and 4-nitro-3-(trifluoromethyl)phenyl sulfide, and is an important intermediate for the synthesis of various organic compounds. CNPTS is a useful reagent for organic synthesis, due to its high reactivity and solubility in various solvents. It is also used as a catalyst for a range of reactions, including the synthesis of polymers, polymers of polyurethane, and polymers of polyesters.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide involves the reaction of 4-chlorophenyl magnesium bromide with 4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride.
Starting Materials
4-chlorobenzene, magnesium, bromine, 4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride
Reaction
Step 1: Preparation of 4-chlorophenyl magnesium bromide by reacting 4-chlorobenzene with magnesium and bromine in diethyl ether., Step 2: Preparation of 4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride by reacting 4-nitro-3-(trifluoromethyl)benzenesulfonyl fluoride with thionyl chloride., Step 3: Reaction of 4-chlorophenyl magnesium bromide with 4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride in tetrahydrofuran to yield 4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide.
Wissenschaftliche Forschungsanwendungen
4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide has been used in various scientific research applications. It has been used as a reagent in the synthesis of polymers, polyurethanes, and polyesters. It has also been used as a catalyst in the synthesis of organic compounds, such as aromatic amines, heterocyclic compounds, and pharmaceuticals. In addition, 4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide has been used as an inhibitor in the synthesis of various organic compounds, such as fatty acids and lipids.
Wirkmechanismus
4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide is a highly reactive compound that is capable of undergoing a variety of reactions. It can act as an oxidizing agent, a reducing agent, and a catalyst. In addition, it can act as a nucleophile, attacking electrophilic sites on substrates. 4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide can also act as a ligand, forming complexes with metal ions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide are not well understood. However, it is known to be a potent inhibitor of the enzyme lipoxygenase, which is responsible for the production of inflammatory mediators. In addition, 4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide has been shown to inhibit the growth of certain bacteria, such as E. coli and S. aureus.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide has several advantages for use in laboratory experiments. It is highly reactive, which makes it useful for a variety of synthetic reactions. In addition, it is soluble in a variety of solvents, which makes it easy to work with. However, 4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide is also highly toxic and should be handled with caution.
Zukünftige Richtungen
There are several potential future directions for 4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide research. These include further research into its mechanism of action, its potential medical applications, and its potential use as a catalyst in the synthesis of organic compounds. In addition, further research could be conducted into its effects on bacteria, its potential use as an inhibitor in the synthesis of fatty acids and lipids, and its potential use as a ligand in the formation of complexes. Finally, further research could be conducted into its potential use as a reagent in the synthesis of polymers, polyurethanes, and polyesters.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-1-nitro-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO2S/c14-8-1-3-9(4-2-8)21-10-5-6-12(18(19)20)11(7-10)13(15,16)17/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPROEILPTDDLRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

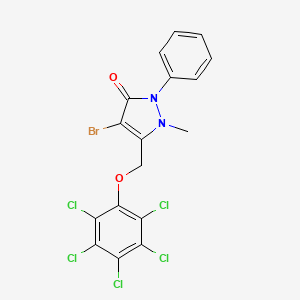
![2,10-Diaza-9-methyl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6354919.png)

